molecular formula C21H24FN3O3S B2494680 N-(3-(5-(2-fluorophenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851719-14-7

N-(3-(5-(2-fluorophenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No. B2494680
CAS RN: 851719-14-7
M. Wt: 417.5
InChI Key: PHLOWPSYHCESFR-UHFFFAOYSA-N
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Description

The focus is on the synthesis and characterization of compounds with methanesulfonamide functionality, particularly those related to the pyrazole backbone, due to their significance in medicinal chemistry and material science. These compounds exhibit a wide range of biological activities and have been the subject of extensive research efforts.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from pyrazole derivatives and incorporating methanesulfonamide groups. Techniques such as Sonogashira cross-coupling have been utilized for synthesizing compounds with complex molecular architectures, indicating the synthetic versatility of these frameworks (Durgadas et al., 2012).

Molecular Structure Analysis

Molecular structure analyses, including FT-IR, NBO, HOMO-LUMO, and MEP, provide insights into the stability, charge distribution, and reactivity of these compounds. Studies often employ X-ray diffraction and spectroscopic methods to elucidate their geometrical parameters, highlighting the influence of the methanesulfonamide group on molecular conformation and electronic properties (Mary et al., 2015).

Mechanism of Action

Pyrazolines

are a class of compounds that have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They have been the focus of many researchers due to their confirmed biological and pharmacological activities .

Sulfonamides

are a class of compounds that have been widely used in medicine for their antibacterial properties. They work by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria, thus preventing their growth.

The pharmacokinetics of a compound can be influenced by its chemical structure and properties. For example, the log octanol-water partition coefficient (Log Kow) is an important parameter that can influence the absorption and distribution of a compound in the body .

properties

IUPAC Name

N-[3-[2-(2,2-dimethylpropanoyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O3S/c1-21(2,3)20(26)25-19(16-10-5-6-11-17(16)22)13-18(23-25)14-8-7-9-15(12-14)24-29(4,27)28/h5-12,19,24H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLOWPSYHCESFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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